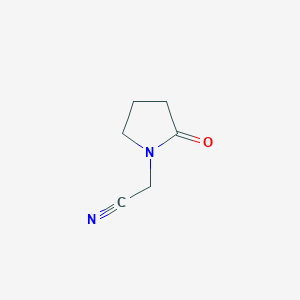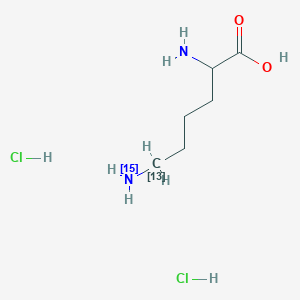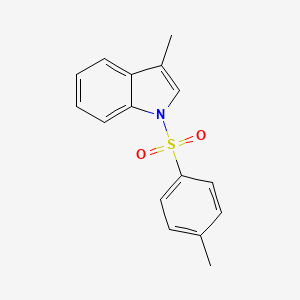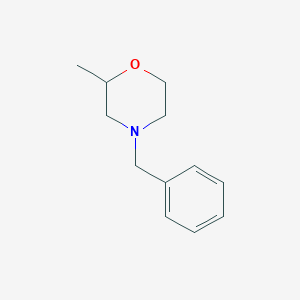
2-(2-Oxopyrrolidin-1-yl)acetonitrile
Übersicht
Beschreibung
2-(2-Oxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is known to be a biologically active compound exhibiting psychotropic and cerebroprotective effects .
Synthesis Analysis
The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which includes 2-(2-Oxopyrrolidin-1-yl)acetonitrile, involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts. This provides a method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .Molecular Structure Analysis
The molecular structure of 2-(2-Oxopyrrolidin-1-yl)acetonitrile consists of a pyrrolidin-2-one ring attached to an acetonitrile group .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Oxopyrrolidin-1-yl)acetonitrile are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine .Wissenschaftliche Forschungsanwendungen
Central Nervous System and Cerebrovascular Disorders
2-(2-Oxopyrrolidin-1-yl)acetonitrile: derivatives, specifically 2-(2-Oxopyrrolidin-1-yl)acetamide , are known for their biologically active properties. These compounds exhibit psychotropic and cerebroprotective effects, making them valuable in the treatment of central nervous system disorders and cerebrovascular diseases . Medicinals based on these derivatives are widely used, with some being well-known within pharmacological circles.
Wirkmechanismus
Target of Action
2-(2-Oxopyrrolidin-1-yl)acetonitrile, also known as a derivative of 2-(2-Oxopyrrolidin-1-yl)acetamide, is known to exhibit psychotropic and cerebroprotective effects . The primary targets of this compound are likely to be receptors or enzymes in the central nervous system and cerebrovascular system .
Mode of Action
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it interacts with its targets in a similar manner . This interaction could lead to changes in the activity of these targets, potentially resulting in the observed psychotropic and cerebroprotective effects .
Biochemical Pathways
Given its observed effects on the central nervous system and cerebrovascular system, it is likely that it affects pathways related to neurotransmission and vascular function .
Pharmacokinetics
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it has similar adme properties . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of 2-(2-Oxopyrrolidin-1-yl)acetonitrile’s action are likely to be diverse, given its potential effects on multiple targets and pathways. Its most notable effects are its psychotropic and cerebroprotective effects, which suggest that it may have beneficial effects on cognitive function and neurological health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Oxopyrrolidin-1-yl)acetonitrile. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and its interactions with its targets . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPVDIXKVBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530340 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)acetonitrile | |
CAS RN |
57275-83-9 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)

